4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an oxazole ring, and a piperidinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylsulfonyl Group: This step involves the reaction of the benzamide with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylsulfonyl group.
Reduction: Reduction reactions could target the oxazole ring or the chloro group.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group and the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or reduced oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
Biologically, it may be studied for its interactions with various enzymes or receptors, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, compounds like this are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. This could involve inhibition of enzyme activity, alteration of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the piperidinylsulfonyl group.
N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the chloro group.
4-chloro-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the oxazole ring.
Uniqueness
The presence of all three functional groups (chloro, oxazole, and piperidinylsulfonyl) in 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide makes it unique. This combination of groups may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-9-15(19-24-11)18-16(21)12-5-6-13(17)14(10-12)25(22,23)20-7-3-2-4-8-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZJWBNNSKKZTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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